molecular formula C20H34N4O2S B11995056 3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione

3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11995056
M. Wt: 394.6 g/mol
InChI Key: ZGCHTMILSCKJSE-UHFFFAOYSA-N
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Description

3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C16H26N4O2S This compound is part of the purine family, which is known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The introduction of the 3-methyl and 8-(3-methyl-butylsulfanyl) groups is achieved through specific alkylation reactions. The nonyl group is then added through a subsequent alkylation step. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted purines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-8-(3-methyl-butylsulfanyl)-7-pentyl-3,7-dihydro-purine-2,6-dione
  • 3-Methyl-8-(3-methyl-butylsulfanyl)-7-hexyl-3,7-dihydro-purine-2,6-dione
  • 3-Methyl-8-(3-methyl-butylsulfanyl)-7-octyl-3,7-dihydro-purine-2,6-dione

Uniqueness

3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione is unique due to its specific nonyl group, which can influence its chemical reactivity and biological activity. The presence of the nonyl group can enhance the compound’s lipophilicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H34N4O2S

Molecular Weight

394.6 g/mol

IUPAC Name

3-methyl-8-(3-methylbutylsulfanyl)-7-nonylpurine-2,6-dione

InChI

InChI=1S/C20H34N4O2S/c1-5-6-7-8-9-10-11-13-24-16-17(23(4)19(26)22-18(16)25)21-20(24)27-14-12-15(2)3/h15H,5-14H2,1-4H3,(H,22,25,26)

InChI Key

ZGCHTMILSCKJSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C

Origin of Product

United States

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